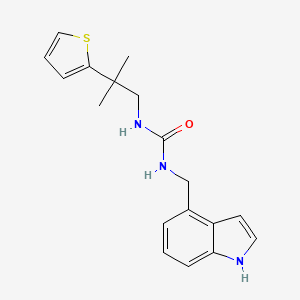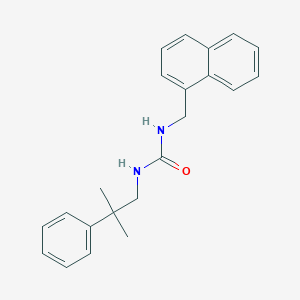
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea, also known as ITU, is a chemical compound that has been gaining attention in the scientific community due to its potential applications in the field of medicine. ITU is a urea derivative that exhibits a unique combination of pharmacological properties, making it a promising candidate for the development of new drugs.
Wirkmechanismus
The exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea is not fully understood. However, it is believed to exert its pharmacological effects by modulating various signaling pathways in the body. For example, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), which play a crucial role in the development of inflammatory diseases.
Biochemical and Physiological Effects:
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to exert a wide range of biochemical and physiological effects in the body. It has been shown to inhibit the activity of various enzymes, including acetylcholinesterase, cyclooxygenase-2 (COX-2), and lipoxygenase (LOX). In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to modulate the expression of various genes involved in the regulation of inflammation, apoptosis, and cell proliferation.
Vorteile Und Einschränkungen Für Laborexperimente
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has several advantages as a research tool. It is relatively easy to synthesize and purify, and its pharmacological properties make it a versatile compound for studying various diseases. However, there are also some limitations associated with the use of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea in lab experiments. For example, its potency and selectivity may vary depending on the cell type and experimental conditions used.
Zukünftige Richtungen
There are several potential future directions for the research on 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea. One area of interest is the development of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea-based drugs for the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Another area of interest is the investigation of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea's potential as a therapeutic agent for Alzheimer's disease. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea and to optimize its pharmacological properties for clinical use.
Synthesemethoden
The synthesis of 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea involves the condensation of 1-(1H-indol-4-ylmethyl)-3-chloro-2-propanol with 2-methyl-2-thiophen-2-ylpropylamine, followed by the reaction with urea. The final product is obtained after purification through column chromatography.
Wissenschaftliche Forschungsanwendungen
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to exhibit anti-inflammatory, analgesic, and antitumor activities. In addition, 1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea has been found to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the pathogenesis of Alzheimer's disease.
Eigenschaften
IUPAC Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3OS/c1-18(2,16-7-4-10-23-16)12-21-17(22)20-11-13-5-3-6-15-14(13)8-9-19-15/h3-10,19H,11-12H2,1-2H3,(H2,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMRGKKXJSTDMN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CNC(=O)NCC1=C2C=CNC2=CC=C1)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-indol-4-ylmethyl)-3-(2-methyl-2-thiophen-2-ylpropyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 4-[[[4-(difluoromethoxy)-3,5-dimethoxybenzoyl]-[2-(methylamino)-2-oxoethyl]amino]methyl]piperidine-1-carboxylate](/img/structure/B7432293.png)
![N-[[2-(3-chloro-4-fluorophenoxy)phenyl]methyl]-4-(4-hydroxypiperidin-1-yl)-N-methyl-4-oxobutanamide](/img/structure/B7432299.png)

![17-(4-Fluorophenyl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432320.png)
![17-(1-Methylpyrazol-4-yl)-3,5,13-triazatetracyclo[10.7.0.02,7.014,19]nonadeca-1(12),2,4,6,14(19),15,17-heptaen-4-amine](/img/structure/B7432325.png)
![1-[[5-(4-Chlorophenyl)-4-methyl-1,3-oxazol-2-yl]methyl]-3-(2-hydroxy-3-phenylbutyl)urea](/img/structure/B7432333.png)
![N-[[4-[(3-phenyl-2-pyridin-2-ylpropyl)carbamoylamino]phenyl]methyl]acetamide](/img/structure/B7432341.png)
![Tert-butyl 3-[2-[(2-amino-2-oxoethyl)-propan-2-ylamino]-2-oxoethyl]-3-hydroxypiperidine-1-carboxylate](/img/structure/B7432354.png)
![ethyl 4-(1H-imidazo[4,5-b]pyridine-6-carbonylamino)-1H-pyrazole-5-carboxylate](/img/structure/B7432367.png)

![N-butyl-2-[4-[2,4,6-tri(propan-2-yl)phenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B7432390.png)
![N-(pyridin-2-ylmethyl)-3-[[2,4,6-tri(propan-2-yl)phenyl]sulfonylamino]propanamide](/img/structure/B7432391.png)
![2-[[2-(3,4-dihydroxyphenyl)acetyl]amino]-N-methyl-2-phenylacetamide](/img/structure/B7432393.png)
![N-[2-(5-chloro-1H-pyrrolo[2,3-c]pyridin-3-yl)ethyl]-1H-pyrrolo[2,3-b]pyridine-5-carboxamide](/img/structure/B7432402.png)